molecular formula C21H19NO3S B11174233 6,8,8,9-tetramethyl-3-(thiophen-3-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-(thiophen-3-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11174233
M. Wt: 365.4 g/mol
InChI Key: PRAWRWNJCRHLJL-UHFFFAOYSA-N
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Description

6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound that features a unique combination of chromeno, pyridine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and chromeno-pyridine compounds. Examples include:

Uniqueness

What sets 6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various advanced applications in science and industry.

Properties

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-(thiophene-3-carbonyl)pyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C21H19NO3S/c1-12-10-21(2,3)22(4)17-9-18-14(7-15(12)17)8-16(20(24)25-18)19(23)13-5-6-26-11-13/h5-11H,1-4H3

InChI Key

PRAWRWNJCRHLJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CSC=C4)C)(C)C

Origin of Product

United States

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